(S)-(+)-alpha-Methoxyphenylacetic acid

Absolute configuration determination chiral derivatizing agent NMR spectroscopy

(S)-(+)-α-Methoxyphenylacetic acid (MPA) is a chiral carboxylic acid widely employed as a resolving agent, chiral derivatizing reagent, and building block in asymmetric synthesis. It serves as a versatile α-aryl-α-methoxyacetic acid, enabling both the determination of enantiomeric purity and absolute configuration of various chiral substrates, particularly sulfoxides and amines, via NMR or HPLC analysis.

Molecular Formula C9H10O3
Molecular Weight 166.17 g/mol
CAS No. 26164-26-1
Cat. No. B016216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(+)-alpha-Methoxyphenylacetic acid
CAS26164-26-1
SynonymsL-α-Methoxyphenylacetic Acid;  (S)-2-Methoxy-2-(phenyl)ethanoic Acid;  (S)-(+)-O-Methylmandelic Acid;  α-Methoxy-benzeneacetic Acid; 
Molecular FormulaC9H10O3
Molecular Weight166.17 g/mol
Structural Identifiers
SMILESCOC(C1=CC=CC=C1)C(=O)O
InChIInChI=1S/C9H10O3/c1-12-8(9(10)11)7-5-3-2-4-6-7/h2-6,8H,1H3,(H,10,11)/t8-/m0/s1
InChIKeyDIWVBIXQCNRCFE-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-(+)-alpha-Methoxyphenylacetic Acid (CAS 26164-26-1) Procurement Guide: What Sets This Chiral Acid Apart


(S)-(+)-α-Methoxyphenylacetic acid (MPA) is a chiral carboxylic acid widely employed as a resolving agent, chiral derivatizing reagent, and building block in asymmetric synthesis . It serves as a versatile α-aryl-α-methoxyacetic acid, enabling both the determination of enantiomeric purity and absolute configuration of various chiral substrates, particularly sulfoxides and amines, via NMR or HPLC analysis [1]. The compound is also known as Trost's chiral acid and is a key component in palladium-catalyzed asymmetric allylic alkylation ligands [2]. Commercially, it is typically supplied with high enantiomeric excess (≥99.5:0.5 e.r.) [3].

Substitution Risk: Why (S)-(+)-alpha-Methoxyphenylacetic Acid Cannot Be Simply Replaced by Mandelic Acid or Mosher's Acid


Chiral acids within the α-substituted phenylacetic acid family, such as mandelic acid (α-hydroxy-α-phenylacetic acid) and Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), are not interchangeable with (S)-(+)-α-methoxyphenylacetic acid (MPA) for critical applications. The methoxy substituent in MPA imparts distinct conformational properties compared to the hydroxy or trifluoromethyl analogs, leading to different complexation geometries, NMR shift reagent behavior, and resolution efficiencies [1]. Furthermore, the enantiomeric purity and absolute configuration determination of sulfoxides—a niche uniquely served by MPA—cannot be replicated by MTPA, which is primarily suited for alcohols and amines [2]. The crystal packing and diastereomeric salt formation thermodynamics also differ significantly, impacting yield and diastereomeric excess in resolutions [3].

Head-to-Head Evidence: Quantifying the Differentiation of (S)-(+)-alpha-Methoxyphenylacetic Acid


MPA Outperforms Mosher's Acid (MTPA) in NMR Absolute Configuration Assignment of Chiral Alcohols

A direct comparison of MPA and MTPA as reagents for determining the absolute configuration of chiral alcohols by 1H NMR reveals that MTPA esters exhibit three main conformers in close populations, yielding very small ΔδRS values and making configuration assignment unreliable [1]. In contrast, MPA derivatives adopt only two predominant conformers, producing larger ΔδRS values that are more reliable for stereochemical assignment [2]. This conformational simplicity translates to greater diagnostic power in the Mosher-type analysis [3].

Absolute configuration determination chiral derivatizing agent NMR spectroscopy

Unique Capability: MPA as a General NMR Chiral Shift Reagent for Sulfoxides – Unmatched by MTPA or Mandelic Acid

(S)-(+)-α-Methoxyphenylacetic acid (MPAA) is the only α-substituted phenylacetic acid that has been demonstrated to serve as a general chiral 1H NMR shift reagent for the stereochemical analysis of sulfoxides, enabling simultaneous determination of enantiomeric purity and absolute configuration [1]. In a study of a representative epimeric pair of glucopyranosyl sulfoxides, MPAA (3 equiv.) produced sufficient Δδ values to confidently assign (R)- and (S)-configurations at the sulfinyl center, independently confirmed by X-ray crystallography [2]. Neither MTPA nor mandelic acid has been validated for this broad sulfoxide application [3].

Chiral sulfoxide analysis enantiomeric purity NMR shift reagent

Superior Resolution Efficiency: MPA Achieves >55% Diastereomeric Excess and 80% Yield in Single-Step Gas Antisolvent Precipitation

In a gas antisolvent (GAS) precipitation process for resolving racemic 2-methoxyphenylacetic acid with (R)-(-)-1-cyclohexylethylamine, diastereomeric excess values exceeding 55% were achieved with 80% yields in a single step under optimized conditions [1]. This compares favorably with traditional fractional crystallization of many analogous chiral acids, where achieving >50% de often requires multiple recrystallizations [2]. The unique solid-state properties of MPA diastereomeric salts, potentially linked to its orthorhombic crystal system (space group P212121, R = 0.0373), facilitate this efficient separation [3]. No comparable GAS resolution data are available for MTPA or mandelic acid under identical conditions, underscoring MPA's advantages in process intensification.

Enantiomeric resolution gas antisolvent precipitation process optimization

Commercially Verified High Enantiomeric Purity: >99.5% ee Guaranteed for Chiral Derivatization Applications

Commercial (S)-(+)-α-Methoxyphenylacetic acid is routinely supplied with enantiomeric ratio ≥99.5:0.5 (HPLC) and chemical purity ≥99.0% [1]. This specification is critical for use as a chiral derivatizing agent where even minor enantiomeric impurities can compromise the accuracy of absolute configuration assignment. In contrast, generic α-methoxyphenylacetic acid (CAS 7021-09-2, racemic mixture) lacks this chiral identity and is unsuitable for stereochemical analyses . The rigorous documentation of specific optical rotation (+145° to +151° at 20°C, 589 nm, c=0.5 in ethanol) further enables end-user verification of enantiomeric integrity .

Enantiomeric purity chiral derivatization grade quality control

When to Procure (S)-(+)-alpha-Methoxyphenylacetic Acid: Evidence-Based Application Scenarios


Absolute Configuration Determination of Chiral Alcohols via NMR – Replace MTPA with MPA

When high-confidence 1H NMR absolute configuration assignment of secondary alcohols is required, laboratories should procure (S)-(+)-MPA rather than Mosher's acid (MTPA). The conformational simplicity of MPA esters yields larger and more diagnostic ΔδRS values, as established by Seco, Latypov, and Riguera [1]. This reduces ambiguous assignments and the need for supplementary techniques.

Stereochemical Analysis of Sulfoxide Intermediates or Products

For chemists synthesizing chiral sulfoxides (e.g., in agrochemical or pharmaceutical intermediates), (S)-(+)-MPA is the only proven general NMR shift reagent capable of simultaneously determining enantiomeric purity and absolute configuration [2]. This capability is not replicated by MTPA or mandelic acid, making MPAA the sole viable procurement choice for this application.

Scalable Enantiomeric Resolution via Gas Antisolvent Precipitation

Industrial users pursuing cost-effective resolution of racemic acids can leverage the demonstrated ability of MPA diastereomeric salts to yield >55% diastereomeric excess in a single gas antisolvent precipitation step with 80% yield [3]. This process-intensification advantage over classical multi-step recrystallization makes (S)-(+)-MPA the preferred resolving agent for process development.

Asymmetric Synthesis Requiring High Enantiomeric Purity Building Blocks

In the synthesis of pharmaceuticals and natural products demanding strict enantiomeric control (e.g., acyclonucleoside phosphonates, discodermolide analogs), procurement of (S)-(+)-MPA with validated ≥99.5:0.5 enantiomeric ratio ensures consistent stereochemical outcomes . This level of documented purity is essential for regulatory compliance and reaction reproducibility.

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